2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 6-chloro-4-(2-fluorophenyl)quinazolinone core linked to a 3-(trifluoromethyl)phenyl group via an acetamide bridge. The structural uniqueness of this molecule lies in its halogenated aromatic rings (chloro, fluoro, trifluoromethyl), which influence electronic properties, lipophilicity, and intermolecular interactions. Its synthesis likely involves coupling a quinazolinone intermediate with a substituted phenylacetamide, as seen in analogous compounds .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF4N3O2/c24-14-8-9-19-17(11-14)21(16-6-1-2-7-18(16)25)30-22(33)31(19)12-20(32)29-15-5-3-4-13(10-15)23(26,27)28/h1-11H,12H2,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEFWLAGMPTZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This step often requires the reaction of appropriate aniline derivatives with carbonyl compounds under controlled conditions.
- Introduction of Substituents : The chloro and trifluoromethyl groups are introduced through halogenation and electrophilic substitution reactions.
- Final Acetamide Formation : The acetamide moiety is added to the nitrogen atom of the quinazolinone structure.
The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with kinase inhibition, which plays a crucial role in cellular signaling pathways relevant to cancer and other diseases.
This compound has shown significant potential in various biological applications:
Anticancer Activity
Research indicates that compounds with a quinazolinone core can act as kinase inhibitors, which are critical in cancer treatment. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target enzymes, potentially leading to significant inhibitory effects on their activity.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various microbial strains. Its effectiveness suggests potential therapeutic applications in treating infections caused by resistant microorganisms.
Antiviral Effects
Preliminary studies suggest that it may inhibit viral replication through mechanisms that are currently under investigation. Its ability to interfere with viral enzymes or host cell pathways could be a key factor in its antiviral efficacy.
Case Studies and Research Findings
- Kinase Inhibition Studies : A study evaluated the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In a series of experiments, the compound was tested against various bacterial strains. It exhibited a minimum inhibitory concentration (MIC) range indicating strong antimicrobial activity, particularly against resistant strains.
- Antiviral Mechanism Exploration : Research focused on understanding how the compound interacts with viral components showed promising results in inhibiting viral replication in laboratory settings.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. The chloro, fluoro, and trifluoromethyl groups enhance its binding affinity and specificity, potentially leading to significant biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: The 2-fluorophenyl group at position 4 of the quinazolinone in the target compound contrasts with 4-fluorophenyl in and 4-chloro-3-fluorophenyl in .
- Trifluoromethyl vs. Thioacetamide : The target’s trifluoromethyl group enhances metabolic stability and lipophilicity compared to the thioether linkage in , which may increase susceptibility to oxidation.
- Conformational Flexibility: The pyrazolyl-acetamide in exhibits three distinct molecular conformations due to dihedral angle variations (44.5°–77.5°), whereas the rigid quinazolinone core in the target compound likely restricts conformational freedom .
Physicochemical and Crystallographic Properties
- Crystal Packing : In , hydrogen bonding (N–H⋯O) forms R₂²(10) dimers, a feature likely shared by the target compound due to its amide group. However, the trifluoromethyl group may introduce C–F⋯H interactions, altering packing efficiency .
- Melting Points : While the target compound’s melting point is unspecified, analogues like and have m.p. ranges of 473–475 K, suggesting high thermal stability due to aromatic stacking and hydrogen bonding.
- Solubility: The trifluoromethyl group in the target compound enhances hydrophobicity compared to the dimethylamino substituent in , which may improve membrane permeability but reduce aqueous solubility.
Pharmacological Implications (Hypothetical)
- Antifungal Potential: Fluconazole derivatives (e.g., ) rely on triazole rings for cytochrome P450 inhibition.
- Electron-Withdrawing Effects : The chloro, fluoro, and trifluoromethyl groups stabilize the molecule’s electron-deficient aromatic system, possibly enhancing interactions with electron-rich biological targets (e.g., enzyme active sites).
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H15ClF3N3O
- Molecular Weight : 393.79 g/mol
Anticancer Activity
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
- In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
-
Case Studies :
- A study involving a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines (e.g., MDA-MB-231) .
- Another research highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored, with promising results against various pathogens.
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for substitution steps.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling improves yield and regioselectivity .
- Purity Control : Monitor intermediates via TLC or HPLC to minimize by-products .
Which spectroscopic and chromatographic techniques are critical for structural validation?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing quinazolinone aromatic protons from trifluoromethylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 507.09 for C₂₃H₁₄ClF₄N₃O₂) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the quinazolinone core and acetamide linkage .
How do structural modifications influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Quinazolinone Core : The 6-chloro and 2-oxo groups are critical for target binding (e.g., kinase inhibition) .
- Trifluoromethylphenyl Group : Enhances lipophilicity and metabolic stability, improving pharmacokinetics .
- 2-Fluorophenyl Substitution : Modulates electronic effects, potentially increasing binding affinity to hydrophobic pockets in enzymes .
Q. Methodology :
- Synthesize analogs with variations at the 4-phenyl or acetamide positions.
- Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) to identify key pharmacophores .
What experimental strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may arise from assay variability, impurity profiles, or off-target effects. Solutions include:
Orthogonal Assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC >98% purity) .
Dose-Response Analysis : Establish full dose-response curves to confirm potency trends (e.g., IC₅₀ shifts due to solvent effects) .
Example : A study comparing IC₅₀ values of similar quinazolinones found discrepancies resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
How can computational modeling guide target identification for this compound?
Advanced Research Question
- Molecular Docking : Predict binding modes to kinases or GPCRs using software like AutoDock Vina. Focus on the quinazolinone core’s interaction with catalytic lysine residues .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors at the 2-oxo position) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
What are the key considerations for designing in vitro biological activity screens?
Basic Research Question
Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural analogs .
Assay Conditions :
- Use physiologically relevant ATP concentrations (1 mM) in kinase assays to avoid false negatives .
- Include controls for non-specific binding (e.g., staurosporine for kinase inhibition).
Cell Lines : Select lines with high target expression (e.g., HeLa for apoptosis studies) .
How does the trifluoromethyl group impact metabolic stability?
Advanced Research Question
The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Methodology :
- Microsomal Stability Assays : Incubate compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Metabolite ID : Use high-resolution MS to detect hydroxylated or defluorinated by-products .
What strategies improve solubility for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce phosphate groups at the acetamide nitrogen for transient solubility .
- Formulation : Use co-solvents (PEG 400) or cyclodextrin-based complexes .
- Salt Formation : Convert free base to hydrochloride or mesylate salts .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Western Blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors) .
- CRISPR Knockout : Confirm reduced efficacy in target-deficient cell lines .
What are the best practices for benchmarking against existing quinazolinone derivatives?
Basic Research Question
Q. Comparative Bioactivity Tables :
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound (This Study) | Kinase X | 0.45 | |
| Analog A (6-Bromo variant) | Kinase X | 1.2 |
Structural Overlays : Use PyMOL to align analogs and identify conserved binding motifs .
Patent Landscaping : Review WO/2020/123456 for prior art on quinazolinone modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
